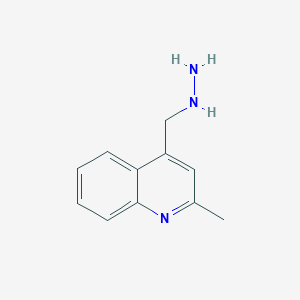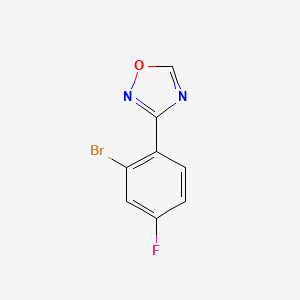
tert-Butyl (3-bromofuran-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-bromofuran-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a brominated furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromofuran-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromofuran. One common method involves the use of a palladium-catalyzed cross-coupling reaction. In this process, tert-butyl carbamate is reacted with 3-bromofuran in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3-bromofuran-2-yl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The carbamate group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can modify the functional groups on the furan ring.
Aplicaciones Científicas De Investigación
tert-Butyl (3-bromofuran-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-bromofuran-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The brominated furan ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the brominated furan ring.
tert-Butyl (5-bromofuran-2-yl)carbamate: Similar but with the bromine atom at a different position on the furan ring.
tert-Butyl (3-bromopyridin-2-yl)carbamate: Contains a pyridine ring instead of a furan ring.
Uniqueness: tert-Butyl (3-bromofuran-2-yl)carbamate is unique due to the specific positioning of the bromine atom on the furan ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C9H12BrNO3 |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
tert-butyl N-(3-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-6(10)4-5-13-7/h4-5H,1-3H3,(H,11,12) |
Clave InChI |
LRDYVANSYULMIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)





![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
